molecular formula C10H13NO4 B13806462 N-(3-Ethoxy-4-hydroxyphenyl)-2-hydroxyacetamide

N-(3-Ethoxy-4-hydroxyphenyl)-2-hydroxyacetamide

Cat. No.: B13806462
M. Wt: 211.21 g/mol
InChI Key: JYTORTMSTFBNEG-UHFFFAOYSA-N
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Description

N-(3-Ethoxy-4-hydroxyphenyl)-2-hydroxyacetamide is an acetamide derivative featuring a phenyl ring substituted with ethoxy (-OCH₂CH₃) and hydroxyl (-OH) groups at the 3- and 4-positions, respectively, along with a 2-hydroxyacetamide side chain. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity (via -OH and amide groups) and moderate lipophilicity (due to the ethoxy group). The compound is of interest in pharmaceutical research, particularly as a precursor or impurity in drug synthesis (e.g., Apremilast-related impurities) .

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

N-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetamide

InChI

InChI=1S/C10H13NO4/c1-2-15-9-5-7(3-4-8(9)13)11-10(14)6-12/h3-5,12-13H,2,6H2,1H3,(H,11,14)

InChI Key

JYTORTMSTFBNEG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=O)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxy-4-hydroxyphenyl)-2-hydroxyacetamide typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired acetamide. The reaction conditions often require the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxy-4-hydroxyphenyl)-2-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-Ethoxy-4-hydroxyphenyl)-2-hydroxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-Ethoxy-4-hydroxyphenyl)-2-hydroxyacetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

  • N-(4-Ethoxyphenyl)-2-hydroxyacetamide (CAS: MLS006011940): This positional isomer substitutes the ethoxy group at the 4-position of the phenyl ring instead of the 3-position. Such differences may influence pharmacokinetic behavior or reactivity in synthetic pathways .
  • N-(3-Amino-4-methoxyphenyl)acetamide (CAS: 6375-47-9): Replacing the ethoxy and hydroxyl groups with methoxy (-OCH₃) and amino (-NH₂) groups alters electronic effects. The amino group increases basicity, while the methoxy group enhances lipophilicity. This compound’s safety profile includes irritancy risks, contrasting with the target’s phenolic -OH group, which may confer antioxidant properties .
  • Apremilast Impurity 15 (O-Desmethyl Apremilast): Contains a 3-ethoxy-4-hydroxyphenyl moiety but includes a sulfonyl group and isoindolinone ring.

Heterocyclic Acetamide Derivatives

  • N-(2-Hydroxyphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide (CAS: 303026-05-3): Incorporates a thiazolidinone ring and methoxyphenyl group. The thiazolidinone moiety introduces additional hydrogen-bond acceptors and sulfur-based interactions, which could enhance binding to biological targets (e.g., enzymes or receptors) compared to the target compound’s simpler structure .
  • N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (CAS: 536706-70-4) :
    Features a pyrimidoindole heterocycle and ethylphenyl group. The complex heterocyclic system increases rigidity and molecular weight (MW: ~490 g/mol), likely reducing solubility in aqueous media compared to the target compound .

Physicochemical and Pharmacological Properties

Table 1: Structural and Hypothesized Property Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Hypothesized Solubility Potential Bioactivity
N-(3-Ethoxy-4-hydroxyphenyl)-2-hydroxyacetamide 3-ethoxy, 4-hydroxy, acetamide ~225 -OH, -OCH₂CH₃, CONH₂ Moderate (polar solvents) Antioxidant, anti-inflammatory
N-(4-Ethoxyphenyl)-2-hydroxyacetamide 4-ethoxy, acetamide ~209 -OCH₂CH₃, CONH₂ Low (non-polar solvents) Synthetic intermediate
Apremilast Impurity 15 3-ethoxy-4-hydroxyphenyl, sulfonyl ~460 -SO₂, isoindolinone Low (high MW) Pharmaceutical impurity
N-(3-Amino-4-methoxyphenyl)acetamide 3-amino, 4-methoxy ~180 -NH₂, -OCH₃, CONH₂ High (polar solvents) Lab reagent, irritant

Biological Activity

N-(3-Ethoxy-4-hydroxyphenyl)-2-hydroxyacetamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, with a focus on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H15NO3
  • Molecular Weight : 211.25 g/mol

This compound features an ethoxy group and a hydroxyphenyl moiety, which are significant for its biological interactions.

Research indicates that this compound may exhibit various biological activities, including:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, indicating that this compound may possess antimicrobial activity.

1. Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of related compounds demonstrated that those with similar structures significantly reduced levels of TNF-α and IL-6 in LPS-stimulated macrophages. The reduction was measured using ELISA assays, showing a decrease of approximately 40% in cytokine levels at concentrations of 10 µM .

2. Antioxidant Effects

In vitro assays measuring DPPH radical scavenging activity indicated that this compound exhibited significant antioxidant activity, with an IC50 value comparable to well-known antioxidants like ascorbic acid .

3. Antimicrobial Activity

A series of tests against common bacterial strains (e.g., E. coli, S. aureus) showed that the compound inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for S. aureus, suggesting moderate antimicrobial efficacy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentration Range
Anti-inflammatoryReduced TNF-α and IL-6 levels10 µM
AntioxidantDPPH radical scavengingIC50 comparable to ascorbic acid
AntimicrobialInhibition of E. coli and S. aureus50 - 200 µg/mL

Discussion

The biological activity of this compound is promising, particularly in the fields of anti-inflammation and antioxidation. Its potential as an antimicrobial agent also warrants further investigation. Future studies should focus on:

  • In vivo Models : To confirm the efficacy observed in vitro.
  • Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.
  • Structure-Activity Relationship (SAR) : To optimize the compound's efficacy by modifying its chemical structure.

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